molecular formula C13H20Cl2N2O B3107123 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride CAS No. 1609403-27-1

1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride

Cat. No.: B3107123
CAS No.: 1609403-27-1
M. Wt: 291.21
InChI Key: CUSOIMKGNLVTMU-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride is a piperazine derivative characterized by a 4-chloro-2-methylphenoxyethyl side chain attached to the piperazine core. Its molecular formula is C₁₄H₂₀ClN₂O₂·HCl, with a molecular weight of 329.69 g/mol. The compound’s structure includes a phenoxy group substituted with chloro and methyl groups, which influence its physicochemical properties and biological interactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-chloro-2-methylphenoxy)ethyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.ClH/c1-11-10-12(14)2-3-13(11)17-9-8-16-6-4-15-5-7-16;/h2-3,10,15H,4-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSOIMKGNLVTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCN2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with piperazine under suitable conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of dechlorinated or reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Variations and Substituent Effects

The pharmacological profile of piperazine derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Piperazine Derivatives
Compound Name Substituents (R-group) Molecular Formula Key Biological Activity References
Target Compound 4-Chloro-2-methylphenoxyethyl C₁₄H₂₀Cl₂N₂O₂ Under investigation -
GBR 12909 (1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine) Bis(4-fluorophenyl)methoxyethyl + 3-phenylpropyl C₂₈H₃₁F₂N₂O·2HCl Dopamine reuptake inhibition
HBK15 (1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine) 2-Chloro-6-methylphenoxyethoxyethyl C₂₃H₂₈ClN₂O₃·HCl Serotonin/dopamine receptor modulation
HBK14 (1-[(2,6-Dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine) 2,6-Dimethylphenoxyethoxyethyl C₂₄H₃₁N₂O₃·HCl Lower affinity than HBK15
Efletirizine Hydrochloride Bis(4-fluorophenyl)methyl C₂₈H₂₈F₂N₂O₂·HCl Histamine H₁ receptor antagonism
Sigma Ligands (e.g., BD1063) 3,4-Dichlorophenethyl C₁₄H₁₈Cl₂N₂·2HCl Sigma receptor antagonism
Key Observations:
  • Substituent Lipophilicity : Chloro and fluorophenyl groups enhance lipophilicity, improving blood-brain barrier penetration (e.g., GBR 12909 and HBK15) .
  • Receptor Specificity: GBR 12909’s bis(4-fluorophenyl) group confers high affinity for dopamine transporters . HBK15’s 2-chloro-6-methylphenoxy group increases serotonin receptor binding compared to HBK14’s dimethylphenoxy group .
  • Steric Effects : Bulky substituents (e.g., 3-phenylpropyl in GBR 12909) may reduce off-target interactions but complicate synthesis .
Table 2: Pharmacological Data for Selected Compounds
Compound Target/Application Efficacy/IC₅₀ Notes References
GBR 12909 Dopamine Transporter (DAT) IC₅₀ = 3.2 nM Potent reuptake inhibitor
HBK15 5-HT₂A Receptor IC₅₀ = 12 nM 10-fold selectivity over DAT
BD1063 Sigma-1 Receptor Kᵢ = 9.1 nM Reverses cocaine-induced effects
Efletirizine Histamine H₁ Receptor IC₅₀ = 0.8 nM Antiallergic activity
Insights:
  • The target compound’s 4-chloro-2-methylphenoxy group may favor sigma or dopamine receptor interactions, akin to BD1063 and GBR 12909 .
  • HBK15’s higher potency than HBK14 underscores the importance of chloro substituents in receptor binding .

Stability Considerations :

  • Hydrochloride salts (e.g., Efletirizine) improve solubility and shelf life .
  • Electron-withdrawing groups (e.g., chloro) enhance stability under acidic conditions .

Biological Activity

1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound features a piperazine ring substituted with a 4-chloro-2-methylphenoxy group. This structural arrangement is crucial for its biological activity, influencing both binding affinity and selectivity for various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell lines, suggesting that piperazine derivatives may also possess similar effects due to their ability to interact with cellular pathways involved in tumorigenesis .

2. Anticonvulsant Properties

Piperazine derivatives have been evaluated for their anticonvulsant activities. Studies suggest that modifications to the piperazine structure can enhance efficacy against seizures, indicating that this compound might also exhibit such properties .

3. Antimicrobial Activity

The compound's potential antimicrobial effects have been explored, with some studies reporting that related piperazine derivatives possess antibacterial and antifungal activities. The presence of electron-withdrawing groups, such as chlorine, is often associated with increased antimicrobial potency .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives:

Substituent Effect on Activity
4-Chloro GroupEnhances binding affinity to target sites
Methyl GroupIncreases lipophilicity and cellular uptake
Piperazine RingEssential for maintaining biological activity

Case Studies

Several studies have highlighted the biological effects of similar compounds:

  • Study A : Investigated a series of piperazine derivatives for their antitumor activity against various cancer cell lines, revealing IC50 values ranging from 10 nM to 100 nM depending on the structural modifications .
  • Study B : Focused on the anticonvulsant properties of piperazine compounds in animal models, demonstrating significant seizure reduction at doses correlating with structural enhancements similar to those found in this compound .

Q & A

Q. What are the key synthetic routes for preparing 1-[2-(4-chloro-2-methylphenoxy)ethyl]piperazine hydrochloride?

  • Methodology : The compound can be synthesized via a two-step process: (i) Coupling reaction : React 4-chloro-2-methylphenol with 2-chloroethylpiperazine using a base (e.g., K₂CO₃) to form the phenoxyethylpiperazine intermediate. (ii) Salt formation : Treat the intermediate with HCl in ethanol to yield the hydrochloride salt. Purification via recrystallization or HPLC is recommended for high purity (>95%) .
  • Critical considerations : Monitor reaction progress using TLC or NMR to avoid over-alkylation.

Q. How is this compound characterized for structural confirmation?

  • Analytical techniques :
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine methylene at δ 2.5–3.5 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z corresponding to [M+H]⁺ and [M-Cl]⁻ fragments .
  • Elemental analysis : Verify Cl content (~10–12%) for salt stoichiometry .

Q. What are the solubility and formulation considerations for in vitro studies?

  • Solubility profile :
  • Highly soluble in polar solvents (e.g., DMSO, water at pH < 3 due to protonated piperazine).
  • Limited solubility in nonpolar solvents (logP ~2.5) .
    • Formulation tips : Use acidic buffers (pH 4–5) to maintain stability. For cell-based assays, dissolve in DMSO (≤0.1% final concentration) to avoid cytotoxicity .

Q. What stability challenges arise during storage?

  • Degradation pathways : Hydrolysis of the ether bond under alkaline conditions or prolonged exposure to light.
  • Storage recommendations : Store at -20°C in amber vials under inert gas (N₂/Ar). Avoid oxidizers and humidity .

Q. What preliminary bioactivity data exist for this compound?

  • Receptor binding : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. In vitro assays (e.g., radioligand displacement) show moderate affinity for 5-HT₁A (IC₅₀ ~50–100 nM) .
  • Cytotoxicity : No significant toxicity observed in HEK-293 cells at ≤10 µM (72-hour exposure) .

Advanced Research Questions

Q. How do structural modifications influence its pharmacological activity?

  • SAR insights :
  • Phenoxy substituents : Chloro groups enhance lipophilicity and CNS penetration, while methyl groups reduce metabolic oxidation .
  • Piperazine substitution : N-methylation decreases polarity but may reduce receptor binding specificity .
    • Experimental validation : Synthesize analogs (e.g., fluoro or methoxy variants) and compare binding affinities via SPR or ITC .

Q. What advanced analytical methods resolve data contradictions in purity assessment?

  • Conflict resolution : Discrepancies in HPLC purity (e.g., 95% vs. 98%) may arise from column selectivity.
  • Recommended protocols :
  • UPLC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution).
  • Chiral HPLC : Confirm enantiomeric purity if asymmetric centers exist .

Q. How is the compound’s pharmacokinetics evaluated in preclinical models?

  • In vivo protocols :
  • Plasma stability : Incubate with rat plasma (37°C, 24 hours); quantify via LC-MS.
  • Tissue distribution : Administer IV/orally to rodents; analyze brain/plasma ratios (logBB >0.3 suggests CNS penetration) .
    • Metabolite identification : Use HR-MS to detect hydroxylated or dealkylated products .

Q. What degradation products form under stressed conditions?

  • Forced degradation studies :
  • Thermal stress (60°C) : Forms 4-chloro-2-methylphenol (confirmed via GC-MS).
  • Photolysis (UV light) : Generates piperazine-N-oxide derivatives .
    • Mitigation strategies : Add antioxidants (e.g., BHT) to formulations .

Q. How does the compound interact with cytochrome P450 enzymes?

  • CYP inhibition assays :
  • Fluorometric screening : IC₅₀ values for CYP3A4 (~20 µM) suggest moderate inhibition.
  • Clinical relevance : Potential drug-drug interactions when co-administered with CYP3A4 substrates (e.g., ketoconazole) .

Methodological Notes

  • Key references : Prioritize peer-reviewed studies over vendor data (e.g., avoid BenchChem per guidelines) .
  • Contradictions : Discrepancies in solubility or stability data may reflect batch-specific impurities; always validate with in-house standards.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride
Reactant of Route 2
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1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride

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